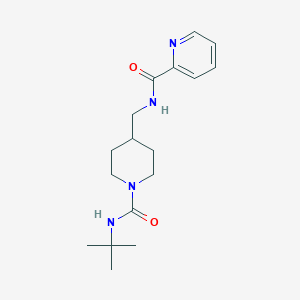![molecular formula C11H23NO3 B2361704 Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate CAS No. 37947-15-2](/img/structure/B2361704.png)
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is a chemical compound with the CAS Number: 37947-15-2 . It has a molecular weight of 217.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Polymorphism Study
A study examined the polymorphism in a compound closely related to Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate, focusing on its spectroscopic and diffractometric characteristics. This research is crucial for understanding the analytical and physical properties of such compounds (Vogt et al., 2013).
Crystal Structure Analysis
Another study detailed the crystal structure of a similar compound, highlighting the angles and conformations within its molecular structure. This research aids in the deeper understanding of molecular interactions and stability (Hong-qiang Liu et al., 2012).
Reaction with Hydroxylamine
Research on the reaction of related compounds with hydroxylamine has been conducted, providing insights into potential chemical transformations and applications of this compound (Suyama et al., 1994).
Molecular Docking and Biological Potentials
A study explored the synthesis and molecular docking of derivatives of similar compounds, assessing their biological potentials. This type of research can be pivotal for drug development and understanding the bioactivity of this compound (Borik & Hussein, 2021).
Biocatalysis Study
The use of this compound in biocatalysis was investigated, showcasing its potential in producing pharmaceutical intermediates through microbial catalysis (Yi Li et al., 2013).
Fluorescence Derivatisation
A study on the derivatisation of amino acids for fluorescence applications also provides insights into the potential utility of this compound in analytical chemistry (Frade et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-[5-hydroxypentyl(methyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFQQAXWOIEAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

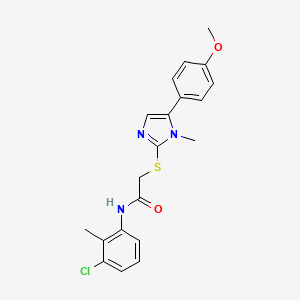

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)
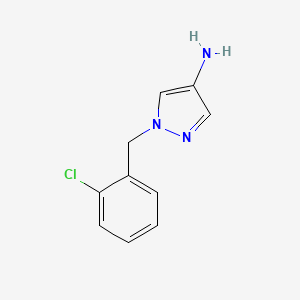
![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)
![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
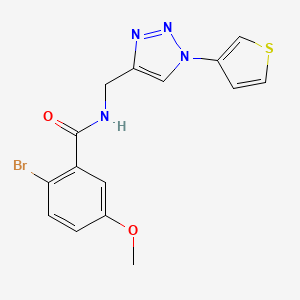
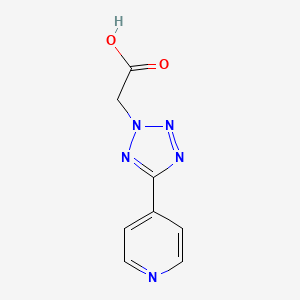
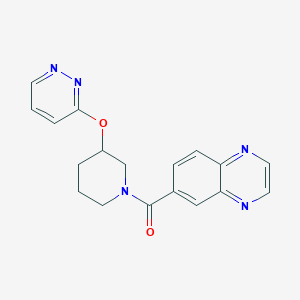
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)
